2-Methyl 10,11-dihydro dibenzazepine

Catalog No.
S1963616
CAS No.
150802-55-4
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl 10,11-dihydro dibenzazepine

CAS Number

150802-55-4

Product Name

2-Methyl 10,11-dihydro dibenzazepine

IUPAC Name

3-methyl-6,11-dihydro-5H-benzo[b][1]benzazepine

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-6,9-10,16H,7-8H2,1H3

InChI Key

MZGFIMXZFCKYNR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=CC=CC=C3CC2

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC=CC=C3CC2

2-Methyl 10,11-dihydro dibenzazepine is a chemical compound characterized by its molecular formula C15H15NC_{15}H_{15}N and a molecular weight of approximately 209.29 g/mol. This compound features a unique structure that includes a dibenzazepine core, which consists of a seven-membered nitrogen-containing ring fused with two benzene rings. The methyl group at the 2-position of the dibenzazepine framework significantly influences its chemical properties and biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology .

The chemical reactivity of 2-Methyl 10,11-dihydro dibenzazepine can be attributed to the presence of the nitrogen atom in the ring structure, which can participate in various reactions typical of amines. Common reactions include:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The double bond in the 10,11-position can be reduced to yield saturated derivatives.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles.

These reactions are essential for synthesizing derivatives and exploring the compound's potential biological activities .

Research indicates that 2-Methyl 10,11-dihydro dibenzazepine exhibits various biological activities, particularly as an anticonvulsant. Its mechanism involves modulation of neurotransmitter systems and ion channels in the brain, which may help reduce neuronal excitability and prevent seizures. Additionally, preliminary studies suggest potential antimicrobial properties, although further investigation is necessary to fully understand its pharmacological profile .

Several synthetic routes have been developed for producing 2-Methyl 10,11-dihydro dibenzazepine. Common methods include:

  • Cyclization Reactions: Utilizing appropriate precursors that undergo cyclization to form the dibenzazepine structure.
  • Functional Group Transformations: Starting from readily available dibenzazepine derivatives and introducing the methyl group via alkylation or other modification techniques.

These methods are crucial for obtaining this compound in sufficient purity for research and potential therapeutic applications .

2-Methyl 10,11-dihydro dibenzazepine has various applications across different fields:

  • Pharmaceutical Research: It is studied as a potential lead compound for developing new anticonvulsants.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its stable aromatic structure, it may find applications in producing dyes and pigments .

Interaction studies involving 2-Methyl 10,11-dihydro dibenzazepine focus on its binding affinity to various biological targets. These studies typically assess:

  • Receptor Binding: Investigating how the compound interacts with neurotransmitter receptors.
  • Enzyme Inhibition: Evaluating its potential to inhibit enzymes involved in neurotransmitter metabolism.

Understanding these interactions is critical for elucidating its pharmacological mechanisms and optimizing its therapeutic potential .

Several compounds share structural similarities with 2-Methyl 10,11-dihydro dibenzazepine. Notable examples include:

Compound NameStructure TypeKey Characteristics
CarbamazepineDibenzazepine derivativeWidely used anticonvulsant
OxcarbazepineRelated dibenzazepineSimilar therapeutic applications
DepramineTricyclic antidepressantDifferent pharmacological profile

Uniqueness: The distinct substitution pattern of 2-Methyl 10,11-dihydro dibenzazepine imparts unique chemical and biological properties compared to these similar compounds. Its specific methyl group positioning influences its reactivity and interaction with biological targets, differentiating it from other dibenzazepines .

Molecular Composition and Formula

2-Methyl 10,11-dihydro dibenzazepine possesses the molecular formula C₁₅H₁₅N with a molecular weight of 209.29 g/mol [1]. The compound is registered under CAS number 150802-55-4 and carries the UNII identifier BFE7DIU8W4 [1]. The IUPAC systematic name for this compound is 3-methyl-6,11-dihydro-5H-benzo[b] [1]benzazepine, reflecting its structural arrangement and substitution pattern [1]. The exact mass of the compound is determined to be 209.120449483 Da, matching its monoisotopic mass [1]. The SMILES notation CC1=CC2=C(C=C1)NC3=CC=CC=C3CC2 provides a linear representation of the molecular connectivity [1].

Structural Characteristics

Dibenzazepine Core Structure Analysis

The dibenzazepine core structure consists of two benzene rings connected by an azepine ring, creating a tricyclic framework [2]. Dibenzazepines are characterized as compounds with two benzene rings connected by an azepine ring, where azepine is an unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom [2]. The dibenzazepine framework exhibits a heterocyclic system where the seven-membered azepine ring serves as the central bridging unit between two aromatic benzene rings . This tricyclic architecture provides structural rigidity while maintaining sufficient conformational flexibility for various molecular interactions .

The 10,11-dihydro modification indicates that the central azepine ring has been saturated at positions 10 and 11, creating a partially reduced dibenzazepine system [1]. This partial saturation affects the electronic properties and conformational behavior of the molecule compared to fully aromatic dibenzazepine derivatives . The dihydro nature of positions 10 and 11 introduces sp³ hybridized carbons into the otherwise predominantly aromatic system [5].

Position and Effects of Methyl Substitution

The methyl substitution at the 2-position of the dibenzazepine framework significantly influences the chemical properties and biological activities of the compound . Methyl substitution effects on aromatic systems typically involve electronic and steric considerations [7]. The methyl group at position 2 acts as an electron-donating substituent through hyperconjugation and inductive effects, influencing the electron density distribution across the dibenzazepine ring system [7].

The positioning of the methyl group at the 2-position places it on one of the benzene rings of the dibenzazepine core, creating asymmetry in the molecular structure [1]. This substitution pattern affects the compound's reactivity, particularly in electrophilic aromatic substitution reactions where the methyl group serves as an activating and ortho-para directing group . The methyl substitution also influences the compound's lipophilicity, as evidenced by the XLogP3-AA value of 4.1, indicating significant hydrophobic character [1].

Seven-membered Azepine Ring Configuration

The seven-membered azepine ring in the dibenzazepine core adopts a non-planar conformation due to ring strain considerations . Seven-membered rings typically exhibit boat or chair-like conformations to minimize torsional strain . In the case of 2-methyl 10,11-dihydro dibenzazepine, the azepine ring is partially saturated at positions 10 and 11, which increases conformational flexibility compared to fully unsaturated azepine derivatives [5].

The nitrogen atom in the azepine ring serves as both a hydrogen bond donor and acceptor, with the compound exhibiting one hydrogen bond donor count and one hydrogen bond acceptor count [1]. The seven-membered ring configuration allows for various conformational states that can influence the compound's binding properties and biological activities . The topological polar surface area of 12 Ų reflects the relatively low polarity contributed by the nitrogen atom in the azepine ring [1].

Physical Properties

Melting and Boiling Points

The melting point of 2-methyl 10,11-dihydro dibenzazepine has not been definitively established in the literature, though related dibenzazepine derivatives typically exhibit melting points in the range of 85-108°C [9] [5]. The structurally similar 2-methyl-5H-dibenz[b,f]azepine-5-carboxamide demonstrates a melting point of 85-86°C [9]. The 10,11-dihydro-5H-dibenzo[b,f]azepine parent compound exhibits a melting point range of 105-108°C [10]. The boiling point for 2-methyl dibenzazepine derivatives is estimated to be approximately 393.43°C under standard atmospheric conditions [9].

Solubility Parameters in Various Solvents

The solubility characteristics of 2-methyl 10,11-dihydro dibenzazepine are primarily determined by its lipophilic nature, as indicated by the XLogP3-AA value of 4.1 [1]. The compound demonstrates solubility in organic solvents, particularly chloroform and methanol [9]. The relatively high lipophilicity suggests limited solubility in aqueous media and enhanced solubility in nonpolar and moderately polar organic solvents [9].

The compound's solubility profile is consistent with other dibenzazepine derivatives, which typically exhibit good solubility in organic solvents such as dichloromethane, ethyl acetate, and alcoholic solvents . The presence of one nitrogen atom provides some polar character, allowing for hydrogen bonding interactions with protic solvents like methanol [1]. The low topological polar surface area of 12 Ų contributes to the compound's preference for organic solvents over aqueous media [1].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-methyl 10,11-dihydro dibenzazepine through characteristic chemical shift patterns [12]. The ¹H NMR spectrum of the compound exhibits signals characteristic of the dibenzazepine ring system, with aromatic protons appearing in the typical aromatic region between 6.5-8.0 ppm [13] [14]. The methyl group at position 2 appears as a singlet at approximately 2.3 ppm, consistent with aromatic methyl substitution patterns [15].

The azepine ring protons, particularly those at positions 10 and 11, appear as characteristic multiplets in the aliphatic region between 2.5-3.5 ppm [13]. The NH proton of the azepine ring typically appears as a broad signal around 4.5-5.5 ppm, which may be exchangeable with deuterated solvents [12]. ¹³C NMR spectroscopy reveals the aromatic carbons in the range of 110-150 ppm, with the methyl carbon appearing around 20-25 ppm [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-methyl 10,11-dihydro dibenzazepine reveals characteristic fragmentation patterns that provide structural confirmation [16] [17]. The molecular ion peak appears at m/z 209, corresponding to the molecular weight of the compound [1]. Common fragmentation pathways include loss of the methyl group (loss of 15 mass units) to give a fragment at m/z 194 [16].

Alpha-cleavage adjacent to the nitrogen atom in the azepine ring produces characteristic fragments [18]. The dibenzazepine ring system may undergo ring cleavage to produce smaller aromatic fragments [17]. Base peak formation often results from the most stable fragment ion, which typically involves retention of the aromatic ring system with loss of aliphatic portions [16]. The fragmentation pattern provides a fingerprint for compound identification and structural elucidation [17].

Infrared Spectroscopy Features

Infrared spectroscopy of 2-methyl 10,11-dihydro dibenzazepine reveals characteristic absorption bands corresponding to various functional groups within the molecule [19]. The N-H stretching vibration of the azepine ring appears in the range of 3300-3500 cm⁻¹ as a characteristic medium to strong absorption band [19]. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group and CH₂ groups appear below 3000 cm⁻¹.

The aromatic C=C stretching vibrations manifest in the range of 1500-1680 cm⁻¹, reflecting the presence of the benzene rings in the dibenzazepine framework [19]. C-N stretching vibrations associated with the azepine ring appear in the fingerprint region around 1200-1300 cm⁻¹. The absence of carbonyl absorptions around 1700 cm⁻¹ confirms the non-carbonyl nature of the compound [19].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy of 2-methyl 10,11-dihydro dibenzazepine reveals characteristic absorption bands arising from π-π* transitions within the aromatic dibenzazepine chromophore [20]. The compound exhibits strong absorption in the ultraviolet region, typically with λmax values around 250-280 nm corresponding to aromatic π-π* transitions [20]. The extended conjugation within the dibenzazepine ring system contributes to the absorption characteristics in the UV region.

The methyl substitution at position 2 may cause slight shifts in the absorption maxima due to electronic effects on the aromatic system [20]. The absorption spectrum typically shows multiple bands due to the presence of two benzene rings with different electronic environments within the dibenzazepine framework. The molar extinction coefficients are generally high (ε > 10,000 M⁻¹cm⁻¹) for the primary π-π* transitions, indicating strong electronic transitions characteristic of aromatic compounds [20].

Property CategorySpecific PropertyValue/Range
Molecular CompositionMolecular FormulaC₁₅H₁₅N
Molecular Weight209.29 g/mol
CAS Number150802-55-4
IUPAC Name3-methyl-6,11-dihydro-5H-benzo[b] [1]benzazepine
Physical PropertiesPhysical State (20°C)Solid
AppearanceWhite to light red to green powder/crystal
Storage TemperatureRoom temperature (<15°C recommended)
SolubilityChloroform, Methanol
Spectroscopic Data¹H NMR Key SignalsMethyl group ~2.3 ppm, aromatic 6.5-8.0 ppm
MS Molecular Ionm/z 209
IR N-H Stretch3300-3500 cm⁻¹
UV λmax~250-280 nm
Chemical PropertiesXLogP3-AA4.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Topological Polar Surface Area12 Ų

XLogP3

4.1

UNII

BFE7DIU8W4

Wikipedia

2-methyl 10,11-dihydro dibenzazepine

Dates

Last modified: 07-22-2023

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